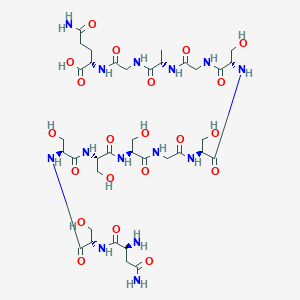

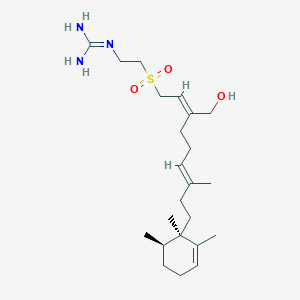

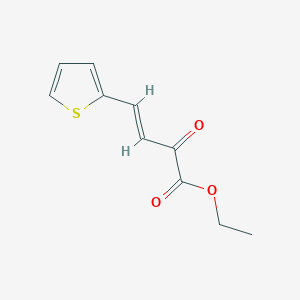

![molecular formula C19H27N3O6S B137137 (2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid CAS No. 152684-54-3](/img/structure/B137137.png)

(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gamma-glutamyl beta-cyanoalanine is a secondary metabolite found in certain plants, such as Vicia sativa. It is a derivative of beta-cyanoalanine, which is known for its neurotoxic properties due to the presence of a cyanide moiety. Gamma-glutamyl beta-cyanoalanine has been studied for its role in plant metabolism and its potential effects on animals and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-glutamyl beta-cyanoalanine typically involves the coupling of beta-cyanoalanine and glutamyl units. One method starts with L-serine, which is converted to beta-cyanoalanine. This intermediate is then coupled with a glutamyl unit to form the methyl ester of gamma-glutamyl beta-cyanoalanine. The final step involves the hydrolysis of the methyl ester to obtain the target compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for gamma-glutamyl beta-cyanoalanine. Most of the research and synthesis are conducted in laboratory settings for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamyl beta-cyanoalanine can undergo various chemical reactions, including hydrolysis and enzymatic reactions. The presence of the cyanide group makes it reactive under certain conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methyl ester of gamma-glutamyl beta-cyanoalanine to obtain the free acid form.

Enzymatic Reactions: Enzymes such as glutamyl transferase can facilitate the conversion of beta-cyanoalanine to gamma-glutamyl beta-cyanoalanine in plants.

Major Products Formed

The primary product formed from the hydrolysis of gamma-glutamyl beta-cyanoalanine is the free acid form of the compound. Enzymatic reactions can lead to the formation of asparagine and other related compounds in plant metabolism .

Scientific Research Applications

Gamma-glutamyl beta-cyanoalanine has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of cyanide-containing amino acids.

Biology: Researchers study its role in plant metabolism and its effects on plant physiology.

Medicine: Its neurotoxic properties are of interest in toxicology studies to understand the effects of cyanide-containing compounds on animals and humans.

Mechanism of Action

Gamma-glutamyl beta-cyanoalanine exerts its effects primarily through the release of cyanide ions. The cyanide group can inhibit various enzymes by binding to metal ions in their active sites, disrupting normal cellular functions. In plants, it is involved in the biosynthesis of asparagine through the action of specific enzymes .

Comparison with Similar Compounds

Gamma-glutamyl beta-cyanoalanine is similar to other cyanide-containing amino acids, such as beta-cyanoalanine. its unique structure, with the addition of a glutamyl group, gives it distinct properties and reactivity. Other similar compounds include:

Beta-cyanoalanine: A precursor in the synthesis of gamma-glutamyl beta-cyanoalanine.

Asparagine: A product of the enzymatic conversion of gamma-glutamyl beta-cyanoalanine in plants.

Gamma-glutamyl beta-cyanoalanine’s unique combination of a cyanide group and a glutamyl unit makes it a valuable compound for studying the interactions and effects of cyanide-containing amino acids in biological systems.

Properties

CAS No. |

152684-54-3 |

|---|---|

Molecular Formula |

C19H27N3O6S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H27N3O6S/c1-12-2-4-13(5-3-12)10-29-11-15(21)18(26)22(9-8-17(24)25)16(23)7-6-14(20)19(27)28/h2-5,14-15H,6-11,20-21H2,1H3,(H,24,25)(H,27,28)/t14-,15-/m0/s1 |

InChI Key |

CBPVERYFFKJNMB-GJZGRUSLSA-N |

SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)N(CCC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |

Synonyms |

gamma-glutaminyl-S-(4-methylbenzyl)cysteinyl-beta-alanine GGBCA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)